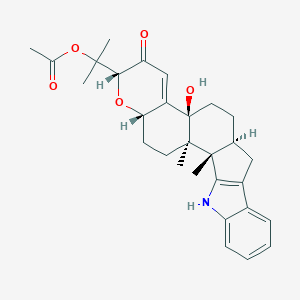

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

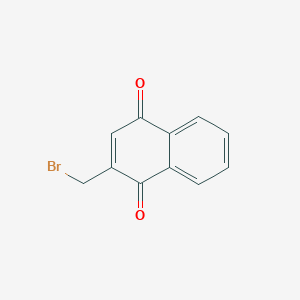

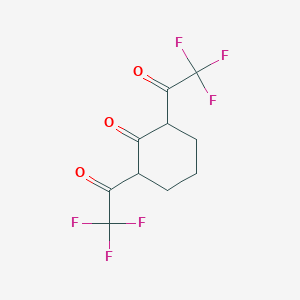

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one is a small molecule that has been studied in a variety of contexts. Its chemical structure is composed of a phenyl group, two chlorine atoms, and an imidazolidin-4-one ring. This molecule has been the subject of numerous scientific studies due to its potential applications in medicine, biochemistry, and other fields. In

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- Application in Stereoselective Alkylation : (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one, a compound structurally similar to the queried chemical, has been used as a chiral auxiliary in asymmetric acetate and propionate Mannich-type reactions. This method is significant for the stereoselective synthesis of ezetimibe, highlighting its potential in asymmetric synthesis (Goyal et al., 2016).

Synthesis of Bioactive Compounds

- Synthesis of Oxyneolignans : A study demonstrated the use of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary in anti selective glycolate aldol reactions. This was utilized in the stereoselective synthesis of oxyneolignans, showing its role in creating structurally complex and biologically active molecules (Gangar et al., 2016).

Antibacterial Applications

- Potential in Antibacterial Agents : A related compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was identified as a potent antibacterial agent, particularly effective against anaerobic bacteria. Its design aims at releasing lethal species within target bacterial cells, indicating potential applications in antibacterial therapy (Dickens et al., 1991).

Catalytic Applications

- Use in Ethylene Polymerization : Imidazolidin compounds, such as (imido)vanadium(V) dichloride complexes with imidazolidin-2-iminato ligands, have shown high catalytic activity in ethylene polymerization. This suggests potential applications in the field of polymer chemistry and material science (Nomura et al., 2014).

Antimycobacterial Activity

- Antimycobacterial Properties : Enantiomerically pure spiroisoxazolidines, synthesized via 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to compounds structurally related to (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one, exhibited significant in vitro activity against Mycobacterium tuberculosis (Kumar et al., 2010).

Propiedades

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)